Northioridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

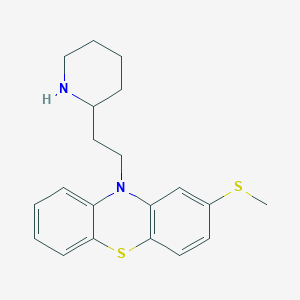

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCSHQNNVQXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-32-6 | |

| Record name | Northioridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northioridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTHIORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Northioridazine

Enantioselective Synthesis of Northioridazine Isomers

The synthesis of enantiomerically pure forms of this compound is crucial for investigating the distinct biological activities of each isomer. Researchers have explored various strategies, including chiral resolution and asymmetric synthesis, to obtain the desired (R)- and (S)-enantiomers.

Development and Optimization of Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.orgchiralpedia.com One documented approach for obtaining this compound enantiomers starts with racemic thioridazine (B1682328). tandfonline.comresearchgate.net This method involves separating the enantiomers of the parent compound, thioridazine, which can then be chemically converted to the corresponding this compound enantiomers.

Common techniques for chiral resolution include:

Diastereomeric Salt Crystallization: This involves reacting the racemic mixture with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. wikipedia.orgchiralpedia.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers based on their differential interactions with the chiral environment of the column. chiralpedia.comresearchgate.net

Asymmetric Synthetic Approaches to this compound Enantiomers

Asymmetric synthesis, also known as enantioselective synthesis, aims to directly produce a specific enantiomer, thereby avoiding the separation step and maximizing theoretical yield. ethz.chwikipedia.org This is achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction, favoring the formation of one stereoisomer over the other. ethz.chmsu.edu

For the synthesis of this compound enantiomers, a total synthesis strategy has been developed as an alternative to resolution. researchgate.net This approach was pursued because existing methods for producing optically pure thioridazine enantiomers were found to be unsatisfactory due to low optical purity, high costs, or difficulties in scaling up the process. researchgate.net A key step in this asymmetric synthesis involves the preparation of an enantiopure alcohol intermediate. researchgate.net The strategy is designed to be scalable for producing larger quantities of both the (R)- and (S)-enantiomers. researchgate.net

Stereochemical Assignment and Confirmation Methodologies (e.g., X-ray Crystallography)

The definitive confirmation of the absolute stereochemistry of the synthesized enantiomers is paramount. Single-crystal X-ray diffraction (SCXRD) is the most reliable method for this purpose. veranova.comresearchgate.netnih.gov This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal, allowing for the unambiguous assignment of the absolute configuration of chiral centers. soton.ac.uknumberanalytics.com

In the case of this compound, the absolute stereochemistry of its enantiomers was successfully confirmed through X-ray crystallographic analysis of a derivative, specifically an N-nosyl thioridazine derivative. uow.edu.au This confirmation was a critical step in validating the synthetic and resolution methodologies. tandfonline.comresearchgate.net

Rational Design and Synthesis of this compound Analogues

The this compound scaffold, with its phenothiazine (B1677639) core, presents multiple opportunities for structural modification to explore structure-activity relationships and develop new compounds with tailored properties.

N-Substitution and Structural Modifications of the Phenothiazine Core

The nitrogen atom on the piperidine (B6355638) ring of this compound is a key site for chemical modification. N-substitution allows for the introduction of various functional groups, which can significantly alter the compound's properties. nih.gov Research has shown that modifications to the phenothiazine core can influence pharmacological efficacy and specificity. researchgate.net

A notable example is the optimization of N-substitution on the (R)- and (S)-northioridazine enantiomers to produce the corresponding (R)- and (S)-N-propargyl this compound enantiomers. uow.edu.au The synthesis of these propargylated derivatives was achieved in yields of 22% and 21% over four steps, respectively. uow.edu.au This modification introduces a terminal alkyne group, which is a versatile handle for further chemical transformations, such as "click" chemistry. tandfonline.com The introduction of different substituents on the phenothiazine core is a strategy to develop novel emitters, highlighting the versatility of this scaffold in materials science as well. rsc.org Structure-activity relationship studies have revealed that the substituent group at the N2 position, containing a terminal tertiary amino group, is crucial for certain biological activities. researchgate.net

Synthesis of Hybrid Compounds Incorporating this compound Scaffolds (e.g., Thioridazine-VLA-4 Antagonist Hybrids)

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new entity with potentially synergistic or multi-target activity. mdpi.comresearchgate.net This strategy has been applied to the this compound scaffold.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis and derivatization of this compound involve several key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. Key transformations in this compound chemistry include N-demethylation of thioridazine, N-alkylation of the resulting secondary amine, and modifications of the phenothiazine ring system.

N-Demethylation of Thioridazine

A primary route to obtaining this compound is through the N-demethylation of its parent compound, thioridazine. A common method employed for this transformation is the use of 1-chloroethyl chloroformate in a process analogous to the von Braun reaction. unesp.brunisi.it

The reaction proceeds in two main steps:

Acylation: The tertiary amine of thioridazine attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the expulsion of a chloride ion and subsequent demethylation, which is facilitated by the formation of a stable carbamate (B1207046) intermediate.

Hydrolysis: The resulting carbamate intermediate is then hydrolyzed, typically by refluxing in methanol, to yield the secondary amine, this compound. unesp.brunisi.it

This demethylation strategy is effective and leads to good yields of the desired product. unesp.brunisi.it

Reductive Amination for N-Alkylation

Once this compound is synthesized, its secondary amine on the piperidine ring serves as a key functional handle for further derivatization. Reductive amination is a widely used method to introduce various alkyl groups at this position. This reaction involves treating this compound with an aldehyde or a ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). unesp.br The process allows for the creation of a diverse library of N-substituted this compound analogs. unesp.brunisi.it

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation of this compound can also be achieved through nucleophilic substitution reactions. For instance, the synthesis of N-propargyl this compound involves deprotonating the secondary amine with a base like sodium hydride (NaH) to form the corresponding amide anion. tandfonline.com This potent nucleophile then reacts with an alkylating agent, such as propargyl bromide, to yield the N-substituted product. tandfonline.com This method is particularly useful for introducing functional groups that can participate in subsequent reactions, like "click" chemistry. tandfonline.comuow.edu.autandfonline.com

Mechanisms of Phenothiazine Ring Transformations

While direct mechanistic studies on the synthesis of the this compound phenothiazine core are not extensively detailed in the provided context, insights can be drawn from studies on related phenothiazine compounds.

Electrochemical Oxidation: Investigations into the electrochemical oxidation of chlorpromazine, a structurally related phenothiazine, reveal complex multi-electron pathways. nih.gov These studies show that oxidation is not limited to the phenothiazine core but also involves the tertiary amine on the side chain. nih.gov The process can lead to the formation of sulfoxides and even demethylated products, highlighting that reaction conditions must be carefully controlled to avoid unwanted side reactions on both the heterocyclic ring and the piperidine side chain during synthetic manipulations. nih.gov

Photochemical Reactions: Phenothiazines are known to be photosensitive. Mechanistic studies on the [2+2] photocycloaddition of angular phenothiazines with styrenes suggest a photoinduced electron transfer (PET) mechanism. rsc.org Radical trapping experiments have been used to probe whether such reactions proceed via a concerted or stepwise pathway, with the formation of TEMPO adducts indicating a stepwise, radical-mediated mechanism. rsc.org Although this specific reaction is for creating cyclobutylated phenothiazines, it underscores the potential for light-induced transformations and the involvement of radical intermediates in phenothiazine chemistry. rsc.org

Enzymatic Transformations: The metabolic conversion of thioridazine to this compound in biological systems provides insight into enzymatic reaction mechanisms. This biotransformation is primarily mediated by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzyme systems. tandfonline.com Studies using inhibitors and purified enzymes have shown that the inactivation of P450 or FMO reduces the formation of this compound, indicating that both enzyme families contribute to its formation through oxidative N-demethylation. tandfonline.com

Table of Synthetic Reactions and Conditions

| Transformation | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| N-Demethylation | Thioridazine | 1. 1-Chloroethyl chloroformate, DCE, Et3N 2. MeOH, reflux | This compound | unesp.brunisi.it |

| Reductive Amination | This compound | Aldehyde/Ketone, NaBH(OAc)₃, THF, AcOH | N-Alkyl-northioridazine derivatives | unesp.br |

| N-Propargylation | This compound | 1. NaH, DMF 2. Propargyl bromide | N-Propargyl this compound | tandfonline.com |

Metabolic Pathways and Biotransformation Studies of Thioridazine to Northioridazine

Enzymatic Systems Governing N-Demethylation Processes

The conversion of thioridazine (B1682328) to northioridazine is primarily an N-demethylation reaction, a metabolic process catalyzed by distinct enzyme superfamilies within the liver and other tissues. Research has identified key roles for both the Cytochrome P450 (P450) system and the Flavin-Containing Monooxygenase (FMO) system in this transformation.

The Cytochrome P450 superfamily of enzymes is a major contributor to the metabolism of thioridazine. While CYP2D6 is heavily involved in the sulfoxidation of thioridazine to form metabolites like mesoridazine (B118732) and sulforidazine, other isoforms are principally responsible for the N-demethylation pathway that yields this compound. nih.govresearchgate.net

In vitro studies using cDNA-expressed human P450s have demonstrated that CYP1A2 and CYP3A4 are the primary enzymes responsible for the N-demethylation of thioridazine. nih.gov These two isozymes are also the main catalysts for 5-sulfoxidation. nih.gov In contrast, CYP2C19 shows insignificant contribution to thioridazine's N-demethylation. nih.gov Studies in rat models have also implicated CYP1A2, alongside CYP2D1, in the N-demethylation of thioridazine. if-pan.krakow.pl The involvement of multiple P450 enzymes highlights the complexity of this metabolic step.

Table 1: Contribution of Human Cytochrome P450 Isozymes to Thioridazine Metabolism

| Metabolic Pathway | Primary Enzymes | Contribution |

| N-demethylation | CYP1A2, CYP3A4 | Main enzymes (34-52%) nih.gov |

| 5-sulfoxidation | CYP1A2, CYP3A4 | Main enzymes (34-52%) nih.gov |

| mono-2-sulfoxidation | CYP2D6, CYP3A4 | 49% (CYP2D6), 22% (CYP3A4) nih.gov |

| di-2-sulfoxidation | CYP2D6 | Basic enzyme (64%) nih.gov |

Alongside the P450 system, the Flavin-Containing Monooxygenase (FMO) system also contributes to the metabolism of thioridazine. FMOs are distinct from P450s and can catalyze the oxidation of many of the same substrates, particularly those containing nitrogen or sulfur atoms. tandfonline.comnih.gov

Studies utilizing mouse liver microsomes have specifically demonstrated the FMO system's role in producing this compound. nih.govtandfonline.com In these experiments, selective heat-treatment to inactivate the FMO enzymes resulted in a reduced formation of this compound, as well as thioridazine-N-oxide. nih.govtandfonline.com Conversely, inactivation of the P450 system with antibodies against NADPH P450 reductase led to decreased amounts of sulfoxide (B87167) metabolites and this compound. nih.govtandfonline.com This indicates that both FMO and P450 enzyme systems are involved in the N-demethylation of thioridazine to form this compound. nih.govtandfonline.com

Role of Cytochrome P450 Isozymes (e.g., CYP2D6) in this compound Formation

Identification of Intermediate Metabolites within the Thioridazine Biotransformation Cascade

Thioridazine undergoes extensive biotransformation, leading to a variety of metabolites in addition to this compound. svelic.se The primary metabolic reactions include N-demethylation in the side chain, sulfoxidation of the phenothiazine (B1677639) ring, and oxidation of the side chain. if-pan.krakow.plsvelic.se

The main metabolic pathways and their products are:

N-demethylation: This pathway removes a methyl group from the piperidine (B6355638) ring's side chain to produce This compound . svelic.se

Ring Sulfoxidation: Oxidation at the number 5 position of the phenothiazine ring creates thioridazine 5-sulfoxide (also known as ring sulfoxide). svelic.senih.gov

Side-Chain Oxidation: Oxidation on the sulfur atom of the side chain results in mesoridazine (thioridazine-2-sulfoxide), which can be further oxidized to sulforidazine (thioridazine-2-sulfone). nih.govsvelic.se

These metabolites, including this compound, can be found in brain tissue following chronic administration of the parent drug. nih.gov Further research has also identified the formation of reactive intermediates, such as an electrophilic quinone imine species, following an initial 7-hydroxylation reaction catalyzed primarily by CYP2D6 and CYP1A2. nih.gov

In Vitro Metabolic Profiling and Kinetic Studies of this compound Formation

To investigate the specific mechanisms of this compound formation, researchers employ various in vitro systems that allow for the controlled study of metabolic pathways and enzyme kinetics.

Liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes like P450s and FMOs, are a standard tool for in vitro metabolism studies. nih.govdndi.org Experiments with mouse liver microsomes have been used to create a semiquantitative metabolic profile for thioridazine oxidation. researchgate.net

These studies confirmed the formation of this compound (NOR) alongside other metabolites. nih.govresearchgate.net By using selective inhibitors and inducers, the relative contributions of different enzyme systems were distinguished. nih.govtandfonline.com For instance, induction of P450 enzymes with phenobarbital (B1680315) led to an increased formation of most thioridazine metabolites, including this compound, but did not increase the formation of thioridazine-N-oxide, a primary FMO product. nih.govtandfonline.com

Table 2: Rate of Metabolite Formation from Thioridazine in Control Mouse Liver Microsomes

| Metabolite | Abbreviation | Formation Rate (nmol/mg/min) |

| This compound | NOR | 0.26 ± 0.03 researchgate.net |

| Thioridazine-2-sulphoxide | 2SO | 1.49 ± 0.09 researchgate.net |

| Thioridazine-5-sulphoxide | 5SO | 0.57 ± 0.04 researchgate.net |

| Thioridazine-N-oxide | NO | 0.23 ± 0.00 researchgate.net |

To pinpoint the exact enzymes responsible for specific metabolic steps, studies employ recombinant enzymes, which are individual P450 or FMO isoforms expressed in cell systems. nih.govnih.gov This approach eliminates the confounding variables of multiple enzymes present in microsomal preparations.

The use of commercially prepared microsomes from cells expressing recombinant human liver P450s has been crucial in identifying the roles of specific isozymes. nih.govtandfonline.com Such studies confirmed that thioridazine is metabolized by CYP2D6, but not significantly by CYP3A4 for sulfoxidation. nih.govtandfonline.com More specifically for N-demethylation, experiments with a panel of eight different cDNA-expressed human P450s (including 1A2, 2D6, and 3A4) definitively showed that CYP1A2 and CYP3A4 are the main catalysts for the formation of this compound. nih.gov Recombinant systems have also been used to show that CYP2J2 can metabolize thioridazine, though its contribution relative to other CYPs in first-pass metabolism may be minor. asm.orgpharmgkb.org

Molecular Pharmacology and Preclinical Mechanistic Investigations of Northioridazine

Cellular and Subcellular Target Identification and Validation

The therapeutic and biological activities of phenothiazine (B1677639) derivatives like northioridazine are rooted in their ability to interact with and modulate multiple cellular components, from lipid membranes to specific protein targets.

As a phenothiazine derivative, this compound possesses a characteristic tricyclic structure that imparts a cationic and amphiphilic (lipophilic) nature. brieflands.comresearchgate.net This property is fundamental to its interaction with biological membranes. The mechanism of interaction is primarily governed by the molecule's ability to insert itself into the lipid bilayer of cellular membranes. researchgate.netnih.gov

Key characteristics of this interaction include:

Membrane Accumulation: The lipophilicity of phenothiazines drives their accumulation within the lipid-rich environment of the cell membrane. nih.govmdpi.com This accumulation is a critical first step, concentrating the compound at the interface where many of its targets are located. Studies on related compounds have shown that specific lipophilicity ranges can enhance accumulation in bacterial membranes. mdpi.com

Interaction with Membrane Proteins: By altering the lipid environment, phenothiazines can indirectly modulate the function of membrane-embedded proteins, such as ion channels and receptors. nih.govresearchgate.net

This capacity to interact with and modify cell membranes is a foundational aspect of the polypharmacology observed with this compound and its analogues.

This compound, like its parent compound thioridazine (B1682328), functions as a modulator of various protein receptors. researchgate.net The primary antipsychotic effects of first-generation phenothiazines are attributed to their antagonism of dopamine (B1211576) D2 receptors in the central nervous system. brieflands.comdrugs.com However, their binding profile is broad, encompassing a range of neurotransmitter systems. brieflands.comresearchgate.netnih.gov

Key protein targets and receptor interactions include:

Dopamine and Other Neurotransmitter Receptors: Phenothiazines are established antagonists of dopamine, serotonin, adrenergic (alpha), and histamine (B1213489) H1 receptors. brieflands.comdrugs.comnih.gov Specific research on thioridazine's metabolites has shown that N-desmethylthioridazine (this compound) retains a notable affinity for noradrenergic α1 receptors. nih.gov

Calmodulin (CaM) Inhibition: A significant, non-receptor protein target for phenothiazines is calmodulin, a ubiquitous calcium-binding messenger protein that regulates numerous cellular enzymes and processes. nih.gov Phenothiazines bind to calmodulin in a calcium-dependent manner, inhibiting its activity. nih.govresearchgate.net This inhibition can disrupt Ca2+-dependent signaling pathways, contributing to the compound's broader pharmacological effects. google.com

The ability of this compound to modulate these multiple targets underlies its complex biological activity profile.

Characterization of Membrane Interaction and Accumulation Mechanisms

Elucidation of Enzyme Inhibition and Activation Profiles

Beyond receptor binding, this compound and its analogues directly modulate the activity of critical enzymes, contributing to their therapeutic potential in areas beyond psychosis, such as infectious diseases and oncology.

A key area of preclinical investigation for thioridazine and its derivatives is the inhibition of bacterial multidrug resistance (MDR) efflux pumps. uj.edu.plresearchgate.net These pumps are membrane proteins that bacteria use to expel antibiotics, rendering them ineffective. nih.govmdpi.com

Mechanism of Inhibition: Phenothiazines, including thioridazine, have been shown to inhibit the activity of efflux pumps in various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. frontiersin.orgnih.govajmb.org The inhibitory mechanism is considered multifactorial, potentially involving both direct competitive or non-competitive binding to the pump and disruption of the proton motive force that powers many of these transporters. nih.govnih.gov

Reversal of Antibiotic Resistance: By inhibiting these pumps, thioridazine can restore the susceptibility of MDR bacteria to antibiotics to which they were previously resistant. brieflands.comuj.edu.pl For example, thioridazine has been shown to inhibit the NorA efflux pump in S. aureus and the AdeB efflux pump in A. baumannii. frontiersin.orgajmb.org Given that this compound is a major metabolite, it is implicated in this activity, and derivatives of thioridazine are actively studied for their efflux pump inhibitor (EPI) properties. uj.edu.plresearchgate.net

| Compound | Bacterial Strain / Pump | Observed Effect | Reference |

|---|---|---|---|

| Thioridazine | S. aureus (NorA pump) | Inhibition of ethidium (B1194527) bromide efflux with an IC50 of 10 μM. | nih.gov |

| Thioridazine | MDR A. baumannii (adeB pump) | Significantly decreased gene expression of the adeB efflux pump. | ajmb.org |

| Thioridazine | M. tuberculosis | Inhibits efflux pumps, rendering resistant strains susceptible to antibiotics. | uj.edu.pl |

| Prochlorperazine | S. aureus (NorA pump) | Inhibition of ethidium bromide efflux with an IC50 of 10 μM. | nih.gov |

A significant finding in the molecular pharmacology of phenothiazines is their inhibitory effect on the large GTPase, dynamin. Dynamins are enzymes essential for membrane fission, most notably in clathrin-mediated endocytosis. researchgate.netnih.gov

Dynamin Inhibition: Studies have demonstrated that a range of phenothiazine-derived drugs, including thioridazine, are potent inhibitors of dynamin I (dynI) and dynamin II (dynII) GTPase activity. researchgate.netnih.govuq.edu.aunih.gov This inhibition disrupts endocytosis, a fundamental process for nutrient uptake, receptor signaling, and pathogen entry. uq.edu.au

Mechanism of GTPase Inhibition: Kinetic analyses have shown that phenothiazines act as lipid-competitive inhibitors of dynamin. nih.govuq.edu.au They inhibit dynamin's GTPase activity that is stimulated by lipids but not by SH3 domains, indicating a specific mode of action related to the enzyme's interaction with the cell membrane. researchgate.netnih.gov Structure-activity relationship studies pinpoint a substituent group with a terminal tertiary amino group as crucial for this inhibitory activity. researchgate.netnih.govresearchgate.net

Ras GTPase Modulation: In addition to dynamin, phenothiazines have been observed to interact with the small GTPase K-Ras. This interaction can cause K-Ras, an important signaling protein often localized to the plasma membrane, to dissociate and accumulate in the cytosol, thereby arresting the cell cycle and promoting apoptosis. researchgate.netnih.gov

| Compound | IC50 (μM) for Dynamin I Inhibition | Reference |

|---|---|---|

| Trifluoperazine | 2.6 ± 0.7 | researchgate.net |

| Fluphenazine | 3.4 ± 0.6 | researchgate.net |

| Prochlorperazine | 5.8 ± 1.2 | researchgate.net |

| Chlorpromazine | 9.1 ± 1.1 | researchgate.net |

| Thioridazine | 11.5 ± 1.4 | researchgate.net |

Modulatory Effects on Specific Enzymatic Activities (e.g., bacterial efflux pumps)

Analysis of Molecular Signaling Pathway Perturbations in Preclinical Biological Models

The interactions of this compound and its analogues at the membrane and with specific proteins initiate cascades of downstream effects, leading to significant perturbations in major molecular signaling pathways. These disruptions are central to the compound's anticancer and antimicrobial activities investigated in preclinical models. brieflands.comnih.govnih.gov

Key perturbed pathways include:

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell proliferation, survival, and growth. Phenothiazines, including thioridazine, are known to be potent inhibitors of PI3K/Akt/mTOR signaling. brieflands.commdpi.commedchemexpress.com This inhibition can lead to decreased cell proliferation and the induction of apoptosis. researchgate.netnih.gov

MAPK/ERK Pathway: This pathway regulates processes like cell proliferation, differentiation, and survival. Phenothiazines modulate the MAPK/ERK pathway, which can be linked to their effects on K-Ras localization and the inhibition of upstream receptor tyrosine kinases. brieflands.comresearchgate.netnih.gov

Angiogenesis Signaling: Phenothiazines can inhibit angiogenesis (the formation of new blood vessels) by reducing the production of Vascular Endothelial Growth Factor (VEGF) and modulating its associated signaling pathways. brieflands.comnih.gov

Calcium Signaling: Through the inhibition of calmodulin, phenothiazines disrupt the signaling capacity of calcium, a vital second messenger that controls a vast array of cellular functions. nih.gov

Mechanistic Studies in In Vitro Cell Lines (e.g., leukemia, bacterial strains)

The in vitro activity of this compound has been explored in the context of both anticancer and antimicrobial research, often as a key metabolite of thioridazine.

Leukemia Cell Lines: In clinical studies involving patients with acute myeloid leukemia (AML), this compound was identified as one of the four principal metabolites present in plasma following the administration of thioridazine. nih.gov The anti-leukemic effect of the parent drug, thioridazine, has been linked to its function as a dopamine receptor D2 (DRD2) antagonist. nih.govspandidos-publications.com Preclinical research suggests that thioridazine selectively targets leukemia stem cells through this mechanism. semanticscholar.org In a phase 1 clinical trial, treatment with thioridazine, which is metabolized to this compound, was associated with a reduction in leukemia blast counts in a majority of patients evaluated after a five-day lead-in period. nih.gov This suggests that DRD2 is a viable therapeutic target in AML, and the activity of thioridazine and its metabolites, including this compound, is central to this effect. nih.gov The downstream molecular pathways affected by DRD2 antagonism in cancer cells include the AKT and ERK signaling pathways. spandidos-publications.com

Bacterial Strains: Direct investigations have confirmed the antimicrobial properties of this compound. In a study evaluating thioridazine derivatives for activity against drug-resistant tuberculosis, this compound (referred to as desmethyl-thioridazine) demonstrated antimycobacterial activity against Mycobacterium smegmatis that was comparable to the parent compound, thioridazine. unisi.it Although the precise mechanism for this compound was not fully elucidated in the study, the parent drug, thioridazine, is understood to act by inhibiting mycobacterial efflux pumps and altering the permeability of the cell envelope. unisi.it Given the structural similarity and comparable activity, it is plausible that this compound shares this mechanism of action. unisi.it Other studies on thioridazine have shown its effectiveness against a wide array of Gram-positive and Gram-negative bacteria. mdpi.com

| Cell/Strain Type | Compound Context | Proposed Molecular Mechanism | Research Finding |

| Acute Myeloid Leukemia (AML) | Metabolite of Thioridazine | Dopamine Receptor D2 (DRD2) Antagonism | Detected as a major metabolite in patients where the parent drug reduced blast counts, associated with DRD2 targeting. nih.gov |

| Mycobacterium smegmatis | Direct Compound (Desmethyl-thioridazine) | Inhibition of efflux pumps; Alteration of cell-envelope permeability (inferred from parent drug) | Exhibited antimycobacterial activity similar to that of the parent compound, thioridazine. unisi.it |

Exploration of Biological Activities in Animal Models with a Focus on Molecular Mechanisms

While direct in vivo studies focusing exclusively on the molecular mechanisms of this compound are limited, research on its metabolic formation in animal-derived systems provides key preclinical insights.

Metabolic Formation in Animal Models: The molecular mechanism of this compound's formation has been examined using mouse liver microsomes as a preclinical model. tandfonline.com These studies revealed that the N-demethylation of thioridazine to produce this compound is a complex process involving two distinct enzyme systems: the cytochrome P450 (P450) system and the flavin-containing monooxygenase (FMO) system. tandfonline.com

Experiments designed to selectively inactivate these enzymes demonstrated that both pathways contribute to the formation of this compound. The thermal inactivation of FMO led to a reduction in this compound production. tandfonline.com Similarly, the chemical inactivation of the P450 system also resulted in decreased amounts of this compound. tandfonline.com Furthermore, studies in mice induced with phenobarbital (B1680315), a known inducer of P450 enzymes, showed an increased formation of thioridazine metabolites. tandfonline.com While the parent drug thioridazine has been evaluated in mouse models for its therapeutic potential against conditions like tuberculosis and cancer, specific mechanistic explorations of the this compound metabolite in these disease models have not been extensively reported. semanticscholar.orgresearchgate.net In one study using a mouse model, the parent drug thioridazine was tested against Toxoplasma gondii but was found to be ineffective at blocking cyst formation. frontiersin.org

| Animal Model System | Focus of Study | Key Enzymes Involved | Molecular Mechanism Finding |

| Mouse Liver Microsomes | Metabolic Formation of this compound | Cytochrome P450 (P450), Flavin-containing monooxygenase (FMO) | The formation of this compound from thioridazine is mediated by both P450 and FMO enzyme systems. tandfonline.com |

Structure Activity Relationship Sar Analysis of Northioridazine and Analogues

Elucidation of Structural Determinants for Biological Activity within the Phenothiazine (B1677639) Framework

The phenothiazine tricycle is a privileged scaffold, forming the basis for a multitude of pharmacologically active agents. nih.gov The biological activity of these compounds is intricately linked to the nature and position of substituents on the phenothiazine ring and the composition of the side chain at the N-10 position. gpatindia.com

Influence of Stereochemistry on Molecular Interactions and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological function, affecting its interaction with chiral biological targets like enzymes and receptors. nih.govsolubilityofthings.commgscience.ac.in In many cases, different enantiomers of a chiral drug exhibit distinct pharmacological and pharmacokinetic profiles. mgscience.ac.in

Impact of N-Substitution Patterns on Biological Potency and Selectivity (Extrapolating from Thioridazine (B1682328) Derivatives)

Northioridazine is characterized by the N-demethylation of the piperidine (B6355638) side chain of thioridazine. researchgate.netresearchgate.net This structural change, and any subsequent substitutions at this nitrogen, profoundly impacts biological activity. The side chain at the N-10 position of the phenothiazine ring is crucial for neuroleptic activity, with an optimal length of three carbon atoms separating the ring nitrogen from the terminal amino group. slideshare.net

Studies on thioridazine derivatives have demonstrated the critical nature of the N-substituent on the piperidine ring for various biological activities, including antitubercular effects. For example, the complete removal of the methyl group from thioridazine to form desmethyl-thioridazine (structurally related to this compound) did not significantly alter its antitubercular activity. unisi.it However, further modifications at this position led to varied outcomes.

A study on novel thioridazine derivatives synthesized to improve antitubercular activity found that replacing the piperidine-ethyl moiety with alkyl chains bearing piperazine (B1678402) or thiomorpholine (B91149) rings resulted in a dramatic loss of activity. unisi.it Conversely, another study showed that N-substituted derivatives with alkylamine propyl side chains were more potent against tuberculosis than those with simple alkyl chains. researchgate.net These findings underscore that both the nature of the terminal amine and the length and composition of the linker are key determinants of potency and selectivity. Extrapolating from these results, it can be inferred that modifications to the secondary amine of the this compound piperidine ring would be a viable strategy for modulating its pharmacological profile.

Table 1: Impact of N-Substitution on the Antitubercular Activity of Thioridazine Analogues

| Compound/Modification | Side Chain Moiety | Observed Activity (Antitubercular) | Reference |

| Thioridazine | N-methyl-piperidine-ethyl | Baseline Activity | unisi.it |

| Desmethyl-thioridazine | Piperidine-ethyl | Similar to Thioridazine | unisi.it |

| N-benzyl derivative | N-benzyl-piperidine-ethyl | Similar to Thioridazine | unisi.it |

| Piperazine analogues | Piperazine-ethyl | Dramatically decreased | unisi.it |

| Thiomorpholine analogues | Thiomorpholine-ethyl | Dramatically decreased | unisi.it |

| Alkylamine propyl derivatives | Alkylamine propyl | More potent than simple alkyl chains | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

QSAR and other computational methods are powerful tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of molecular features essential for pharmacological effect. mdpi.com These approaches are instrumental in rationally designing more effective and selective analogues.

Development of Predictive Models for this compound Analogues

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ejbps.comtoxicology.org For phenothiazine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models for phenothiazine derivatives acting as butyrylcholinesterase inhibitors showed high predictive ability, with cross-validated coefficients (Q²) of 0.7125 and 0.7093 for CoMFA and CoMSIA, respectively. nih.gov

The models identified the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. nih.govacs.org For instance, QSAR studies on phenothiazines as multidrug resistance (MDR) modulators highlighted the role of hydrophobicity as a key property explaining differences in activity. acs.orgresearchgate.net A predictive QSAR model for the anti-MDR activity of phenothiazines was developed based on descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), Log P (lipophilicity), and molar volume (MV). researchgate.net

While specific QSAR models for this compound are not widely reported, the established methodologies for phenothiazines can be directly applied. researchgate.netfreshdesk.com By synthesizing a library of this compound analogues and evaluating their biological activity, predictive QSAR models could be constructed. These models would guide the design of new derivatives with enhanced potency by identifying the optimal physicochemical properties, such as lipophilicity, molecular shape, and electronic features, required for the desired biological effect.

Application of Molecular Docking and Dynamics Simulations to Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand binds to its target protein and the stability of the resulting complex. jscimedcentral.comijpras.comfrontiersin.org These computational techniques are used to predict binding conformations, estimate binding affinities, and understand the dynamic nature of ligand-receptor interactions. plos.orgmdpi.com

Studies on thioridazine have utilized these methods to explore its mechanisms of action and metabolism. MD simulations were employed to investigate the interaction of thioridazine with model lipid membranes, supporting the hypothesis that its therapeutic activity may arise from drug-membrane interactions. nih.gov Furthermore, a combination of molecular dynamics and density functional theory calculations was used to examine the metabolism of thioridazine by the cytochrome P450 2D6 (CYP2D6) enzyme, demonstrating that the orientation of the drug in the active site is crucial for determining which metabolite is formed. nih.gov

These approaches can be powerfully applied to this compound. Molecular docking could be used to screen virtual libraries of this compound analogues against known or hypothesized biological targets. szte.hu Subsequent MD simulations of the most promising ligand-protein complexes would assess their stability and reveal key interactions over time, providing a dynamic picture of the binding event. plos.orgmdpi.com This information is invaluable for understanding the structural basis of activity and for rationally designing modifications to improve binding affinity and selectivity.

Rational Design Principles for Modulating this compound's Pharmacological Profile

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the ligand's structure-activity relationships. nih.gov The extensive research on phenothiazines provides a solid foundation for the rational design of novel this compound analogues with tailored pharmacological profiles.

Key strategies for modulating this compound's activity include:

Molecular Hybridization: This approach involves combining the phenothiazine scaffold with other pharmacophores to create hybrid molecules with potentially new or enhanced activities. nih.govekb.eg This strategy has been used to develop phenothiazine derivatives with anticancer properties by linking them to moieties like dithiocarbamates or chalcones. nih.gov

Scaffold Hopping and Modification: Replacing or altering the core phenothiazine structure or the piperidine side chain can lead to compounds with improved properties. researchgate.net For example, in the search for new antitubercular agents, the phenothiazine scaffold of thioridazine was successfully replaced with an indole (B1671886) moiety, leading to a compound with significantly better activity and lower cytotoxicity. researchgate.net

Side Chain Optimization: As discussed in section 5.1.2, the N-10 side chain is a critical determinant of activity. Systematic modification of the piperidine ring of this compound, including altering the N-substituent and exploring different heterocyclic replacements, is a proven strategy for fine-tuning potency and selectivity. pnas.orgmhko.science For instance, studies on phenothiazines as anti-prion agents highlighted the importance of the aliphatic side chain in inhibiting abnormal protein formation. pnas.org

Targeted Substitutions on the Phenothiazine Ring: The position and electronic nature of substituents on the phenothiazine rings influence potency. gpatindia.com Introducing different halogen patterns on the phenothiazine core has been explored to increase antitubercular potency while reducing CNS receptor affinity. mhko.science

By integrating data from SAR studies, QSAR models, and molecular simulations, a rational design cycle can be established. This involves designing new this compound analogues in silico, synthesizing the most promising candidates, and then feeding their experimental biological data back into the models to refine future designs, ultimately leading to compounds with optimized therapeutic potential. ingentaconnect.com

Advanced Analytical Methodologies for Northioridazine Characterization and Quantification in Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the isolation and purity assessment of Northioridazine. These methods separate the compound from complex mixtures, allowing for its individual analysis.

High-Performance Liquid Chromatography (HPLC) Method Development.pharmtech.comclearsynth.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. irjmets.com The development of a robust HPLC method is a systematic process that involves several key steps to ensure accurate and reliable results. pharmtech.com

The initial phase of method development involves defining the analytical objective, which includes understanding the properties of this compound and the sample matrix. pharmtech.comirjmets.com A literature review is often conducted to determine if existing methods can be adapted. pharmtech.com Key considerations in HPLC method development include the selection of the column, mobile phase, and detector. pharmtech.comglobalresearchonline.net For many pharmaceutical analyses, reversed-phase HPLC is a common choice, often utilizing a C18 column. irjmets.com

The mobile phase, a critical component, is optimized to achieve the desired separation. irjmets.com This can involve adjusting the solvent composition, pH, and the use of additives. irjmets.com Both isocratic (constant mobile phase composition) and gradient (varied mobile phase composition) elution strategies can be employed. pharmtech.com Gradient elution is particularly useful for complex samples or when analyzing compounds with a wide range of polarities. pharmtech.com

System suitability tests are performed to ensure the HPLC system is operating correctly. irjmets.com Method validation is then carried out in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical method is accurate, precise, specific, linear, and robust. globalresearchonline.net

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Column | C18, C8 |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water mixtures, often with pH modifiers like formic acid or buffers. |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at a specific wavelength |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

This table presents a generalized set of parameters. Specific values for this compound analysis would require empirical optimization.

Chiral Chromatography for Enantiomeric Purity Determination

Many pharmaceutical compounds, including those structurally related to this compound, can exist as enantiomers—mirror-image isomers that can have different pharmacological effects. csfarmacie.czsygnaturediscovery.com Chiral chromatography is a specialized form of HPLC that is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. csfarmacie.czrsc.org

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). phenomenex.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. csfarmacie.czphenomenex.com The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective separation, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers. csfarmacie.cz

Various types of CSPs are available, including polysaccharide-based, protein-based, and Pirkle-type columns, each with its own selectivity for different classes of chiral compounds. phenomenex.com The mobile phase in chiral chromatography often consists of non-polar solvents like hexane (B92381) and isopropanol, although reversed-phase conditions can also be used with certain CSPs. phenomenex.com

The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of this compound. This is crucial for ensuring the quality and stereochemical integrity of the compound in research applications. orkg.org

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation and quantitative analysis of chemical compounds. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of MS. rsc.org This hybrid technique is invaluable for analyzing complex mixtures and quantifying trace levels of compounds like this compound. rsc.orgphenomenex.com

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio. rsc.org

Tandem mass spectrometry (LC-MS/MS) takes this a step further by using two mass analyzers in series. unitn.itnih.gov The first mass analyzer selects a specific precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and is the gold standard for quantitative analysis in complex matrices. researchgate.net

Table 2: Key Parameters in LC-MS/MS Quantification

| Parameter | Description |

|---|---|

| Precursor Ion | The m/z of the intact molecule to be analyzed. |

| Product Ion(s) | The m/z of specific fragments generated from the precursor ion. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. unitn.it |

| Dwell Time | The time spent monitoring a specific ion transition. |

These parameters are specific to the analyte and are optimized during method development.

Investigation of Fragmentation Patterns and Isotope Distribution

The fragmentation of a molecule in a mass spectrometer is not random but follows predictable pathways based on its chemical structure. libretexts.org The resulting fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation. rsc.org In the case of this compound, which contains amine and other functional groups, characteristic fragmentation patterns would be expected. libretexts.orgmiamioh.edu For instance, alpha-cleavage is a common fragmentation pathway for aliphatic amines. miamioh.edu

By carefully analyzing the masses of the fragment ions, researchers can piece together the structure of the parent molecule. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. rsc.org

Isotope peaks, which arise from the natural abundance of isotopes such as carbon-13, provide additional information. fiveable.me The relative intensities of these isotope peaks can help confirm the elemental composition of an ion. fiveable.me The "nitrogen rule" is another useful principle, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. fiveable.me

Spectroscopic Methods for Molecular Characterization (e.g., Nuclear Magnetic Resonance for Structural Confirmation, Infrared Spectroscopy for Functional Group Analysis)pharmtech.com

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules in solution. nuvisan.comwikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. beilstein-journals.org

NMR spectroscopy is based on the quantum mechanical properties of atomic nuclei. wikipedia.org When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus. uzh.ch

By analyzing the chemical shifts, coupling constants (which provide information about adjacent nuclei), and through-space interactions (via Nuclear Overhauser Effect, NOE experiments), a complete three-dimensional structure of the molecule can be determined. beilstein-journals.org For a compound like this compound, 1H and 13C NMR would be fundamental for confirming the arrangement of atoms within the molecule. researchgate.net 2D NMR techniques, such as COSY and HSQC, would further elucidate the connectivity between protons and carbons. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. openstax.orgksu.edu.sa It works on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. ksu.edu.sa

An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation. vscht.cz Specific absorption bands in the spectrum correspond to particular functional groups. For example, the presence of an amine (N-H) group would typically result in absorption bands in the 3300-3500 cm⁻¹ region. ksu.edu.sa Aromatic rings show characteristic absorptions in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions. vscht.czlibretexts.org By examining the IR spectrum of this compound, researchers can confirm the presence of its key functional groups. researchgate.netlibretexts.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Isopropanol |

| Acetonitrile |

| Methanol |

Development of Bioanalytical Assays for Research Sample Analysis (e.g., Tissue and Cellular Extracts)

The accurate quantification of this compound and its parent compound, Thioridazine (B1682328), along with other metabolites in complex biological matrices such as tissue and cellular extracts, is fundamental for preclinical and clinical research. simbecorion.comrsc.org The development of robust and sensitive bioanalytical assays is crucial for understanding the pharmacokinetics, metabolism, and distribution of these compounds. pharmanueva.co.thjgtps.com This section details the advanced analytical methodologies employed for the characterization and quantification of this compound in research settings, with a focus on sample preparation and analytical techniques.

The analysis of drugs and their metabolites in biological materials is a complex process that involves several critical steps, including sample collection, preparation, separation, and detection. globalresearchonline.net For tissue samples, this process begins with the careful excision of the tissue, which may be immediately placed on ice or snap-frozen to minimize enzymatic degradation of the analyte. researchgate.net The tissue is then homogenized to create a uniform suspension, from which the analyte of interest can be extracted. researchgate.netnih.gov

Sample Preparation Techniques

Effective sample preparation is paramount to producing clean samples with minimal interference from the biological matrix, thereby ensuring the accuracy and reliability of the analytical method. sci-hub.se Common techniques for extracting analytes like this compound from tissue and cellular extracts include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.nethumanjournals.com

Protein Precipitation (PPT): This is a relatively simple and rapid method where a solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. thermofisher.com While efficient for high-throughput screening, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and depends on the physicochemical properties of this compound. For instance, a method for Thioridazine and its metabolites utilized hexane containing 1.5% isoamyl alcohol for extraction from biological material at a pH of 12. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction by passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. This technique is advantageous for enhancing sensitivity and reducing matrix effects. researchgate.net

Analytical Instrumentation and Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used techniques for the quantification of this compound in biological samples due to their high sensitivity, selectivity, and reproducibility. rsc.orgresolvemass.ca

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. resolvemass.ca Various HPLC methods have been developed for the analysis of Thioridazine and its metabolites. One such method employed a silica (B1680970) column with a binary isocratic mobile phase for the separation of Thioridazine and its sulfoxide (B87167) metabolites. Another HPLC method, combined with a UV detector, was used to assess the concentrations of Thioridazine and its main metabolites in plasma, brain, and microsomal suspensions. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and specificity. pharmanueva.co.thresearchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (column, mobile phase, and gradient) and the mass spectrometric settings (ionization source, precursor and product ions, and collision energy).

The development of a sensitive LC-MS/MS method allows for the quantification of multiple analytes simultaneously. For example, a method was developed for the analysis of eight bound nitrofurans in animal tissue, highlighting the capability of LC-MS/MS in complex multi-analyte quantification. d-nb.info While specific LC-MS/MS methods for this compound in tissue and cellular extracts are not extensively detailed in the provided search results, the principles of method development for similar compounds are directly applicable. nih.govnih.gov The process would involve selecting appropriate precursor and product ions for this compound to ensure specific and sensitive detection.

Method Validation

Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability and reproducibility for its intended purpose. jgtps.comfda.gov Key validation parameters, as outlined by regulatory agencies like the FDA, include: pharmanueva.co.thfda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Research Findings and Data

Detailed research findings on the quantification of this compound in tissue and cellular extracts are often presented in tabular format, summarizing the key parameters of the developed bioanalytical methods. The following tables are illustrative examples based on typical data found in bioanalytical method development studies for similar compounds.

Table 1: Illustrative HPLC Method Parameters for Thioridazine Metabolite Analysis in Brain Tissue

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | Silica, 5 µm, 15 cm x 4.6 mm |

| Mobile Phase | Hexane:Methanol:Ammonium Hydroxide (90:10:0.1, v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 262 nm |

| Injection Volume | 50 µL |

| Internal Standard | Promazine |

This table is a representative example and does not correspond to a specific cited study for this compound.

Table 2: Illustrative LC-MS/MS Method Validation Summary for a Hypothetical this compound Assay in Cellular Lysate

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

This table is a representative example and does not correspond to a specific cited study for this compound.

The development of such detailed and validated bioanalytical assays is indispensable for advancing the research on this compound, enabling accurate characterization of its behavior in biological systems. simbecorion.com

Q & A

Q. What methodological considerations are critical when designing pharmacokinetic studies for Northioridazine?

Researchers should prioritize controlled variables (e.g., dose, administration route), sample size justification, and analytical validation. For instance, within-run precision (e.g., CV% ≤ 12.7% for this compound at 75 ng/mL) and accuracy (e.g., 72.7 ng/mL found vs. 75 ng/mL added) must be rigorously assessed using standardized protocols . Inclusion of control groups and replication across independent cohorts is essential to mitigate bias .

Q. How can analytical methods for quantifying this compound in biological matrices be validated?

Validation should include parameters such as:

- Precision : Calculate within-run CV% (e.g., 10.0% at 75 ng/mL for this compound) .

- Accuracy : Compare measured vs. spiked concentrations (e.g., 484.5 ng/mL found vs. 500 ng/mL added) .

- Sensitivity : Define limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Detailed protocols should align with guidelines for reproducibility, including instrument calibration and sample preparation standardization .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., sigmoidal Emax models) to estimate EC50 values. Ensure statistical power analysis is conducted a priori to determine sample size. For precision-driven data (e.g., CV% < 11%), parametric tests like ANOVA are appropriate, while non-parametric tests (e.g., Mann-Whitney U) should be used for skewed distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound metabolites?

- Triangulation : Cross-validate findings using orthogonal assays (e.g., LC-MS/MS vs. fluorimetry) .

- Mechanistic Studies : Employ CRISPR-Cas9 gene editing to isolate metabolic pathways (e.g., CYP2D6-mediated oxidation) influencing discrepancies.

- PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., clearance, half-life) with tissue-specific efficacy metrics to identify bioavailability bottlenecks .

Q. What strategies optimize the reproducibility of this compound’s neuroleptic effects in animal models?

- Standardized Protocols : Document environmental factors (e.g., circadian rhythms, diet) that modulate drug response.

- Blinded Experiments : Minimize observer bias via randomized treatment allocation.

- Data Transparency : Publish raw datasets, including outliers, to facilitate meta-analyses .

Q. How should multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Transcriptomics : Identify differentially expressed genes (e.g., dopamine receptors) post-treatment.

- Proteomics : Quantify protein abundance changes using TMT or SILAC labeling.

- Bioinformatics : Apply pathway enrichment tools (e.g., DAVID, Metascape) to link omics layers. Validate findings with CRISPR interference or pharmacological inhibitors .

Q. What frameworks are recommended for assessing the clinical relevance of this compound’s off-target effects?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For example:

- Novelty : Investigate understudied targets (e.g., sigma-1 receptors) via high-throughput screening.

- Ethical Compliance : Adhere to IRB protocols for human-derived samples .

Data Reliability & Contradiction Management

Q. How should conflicting findings about this compound’s cardiotoxicity risks be interpreted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.